molecular formula C25H22ClFN2 B10910712 1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10910712
M. Wt: 404.9 g/mol
InChI Key: FRSVVFPLRNZSES-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Substitution reactions: The chloro and fluoro substituents can be introduced through halogenation reactions using appropriate reagents such as chlorine and fluorine sources.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent or as a probe in biochemical assays.

    Medicine: It may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored through preclinical and clinical studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of chloro, fluoro, and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or alter cellular processes, leading to its observed effects.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chloro-6-fluorobenzyl)-4-ethylpiperazine: This compound has a piperazine ring instead of a pyrazole ring, which may result in different chemical and biological properties.

    1-(2-chloro-6-fluorobenzyl)-4-(4-methylphenyl)piperazine: Similar to the previous compound, but with a different substitution pattern on the piperazine ring.

    1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring and additional functional groups, which may confer distinct biological activities.

Properties

Molecular Formula

C25H22ClFN2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H22ClFN2/c1-16-7-11-19(12-8-16)24-18(3)25(20-13-9-17(2)10-14-20)29(28-24)15-21-22(26)5-4-6-23(21)27/h4-14H,15H2,1-3H3

InChI Key

FRSVVFPLRNZSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)C)C

Origin of Product

United States

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